molecular formula C6H12N2 B12923519 Acetonitrile, [methyl(1-methylethyl)amino]- CAS No. 62842-31-3

Acetonitrile, [methyl(1-methylethyl)amino]-

Cat. No.: B12923519
CAS No.: 62842-31-3
M. Wt: 112.17 g/mol
InChI Key: OKVCJTAEKCLWKS-UHFFFAOYSA-N
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Description

2-(Isopropyl(methyl)amino)acetonitrile is an organic compound that features both an amine and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl(methyl)amino)acetonitrile typically involves the reaction of isopropylamine with acetonitrile under controlled conditions. One common method involves the use of a catalyst such as FeCl₂ to facilitate the reaction. The reaction conditions often include moderate temperatures and the presence of an oxidizing agent like DTBP (di-tert-butyl peroxide) to achieve high yields .

Industrial Production Methods

Industrial production of 2-(Isopropyl(methyl)amino)acetonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropyl(methyl)amino)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amines, oximes, and various substituted nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Isopropyl(methyl)amino)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isopropyl(methyl)amino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The amine group can act as a nucleophile, engaging in substitution and addition reactions. These interactions are crucial in the compound’s role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isopropyl(methyl)amino)acetonitrile is unique due to the presence of both an amine and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis, distinguishing it from simpler compounds like aminoacetonitrile and acetonitrile .

Properties

CAS No.

62842-31-3

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

2-[methyl(propan-2-yl)amino]acetonitrile

InChI

InChI=1S/C6H12N2/c1-6(2)8(3)5-4-7/h6H,5H2,1-3H3

InChI Key

OKVCJTAEKCLWKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC#N

Origin of Product

United States

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